2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide
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Overview
Description
2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. The compound features multiple functional groups, including a triazoloquinazoline core, which can interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide typically involves multi-step reactions starting from readily available starting materials. A common synthetic route includes:
Formation of Triazoloquinazoline Core: : This step usually involves the cyclization of suitable precursors under acidic or basic conditions.
Introduction of Benzyl Groups: : Benzyl groups are often introduced via nucleophilic substitution reactions.
Acetylation: : The final step includes the acetylation of the amide group.
Industrial Production Methods
For industrial-scale production, the synthesis route is often optimized for yield, purity, and cost-effectiveness. This might involve:
Optimization of Reaction Conditions: : Temperature, solvent choice, and catalysts are optimized for each step.
Scale-Up Techniques: : Using continuous flow reactors to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the benzyl positions.
Reduction: : Certain functional groups within the compound can be selectively reduced.
Substitution: : Nucleophilic or electrophilic substitution reactions are possible, especially at the chlorobenzyl and quinazoline moieties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Various nucleophiles or electrophiles under appropriate conditions (e.g., solvent, temperature).
Major Products Formed
Oxidation Products: : Various oxidized derivatives, depending on the position and extent of oxidation.
Reduction Products: : Reduced derivatives such as alcohols or amines.
Substitution Products: : Substituted compounds with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
The compound is often used as a reagent or intermediate in organic synthesis due to its reactive functional groups.
Biology
Medicine
Research suggests its potential in medicinal chemistry, particularly as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In industrial settings, the compound could be used in the synthesis of advanced materials or specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with various molecular targets, often through hydrogen bonding, π-π stacking, or hydrophobic interactions. The pathways involved might include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzyl-1,5-dioxo-1,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
N-(4-chlorobenzyl)-2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)ethanamide
Uniqueness
What sets 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide apart is its specific combination of functional groups and structural motifs, which confer unique reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-[(4-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O3/c26-19-12-10-17(11-13-19)14-27-22(32)16-30-25(34)31-21-9-5-4-8-20(21)23(33)29(24(31)28-30)15-18-6-2-1-3-7-18/h1-13H,14-16H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKFOXPNVCOCLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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